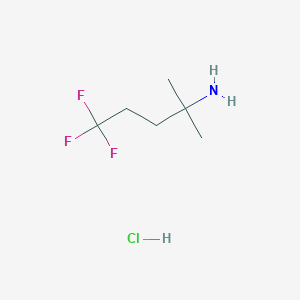

5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride

説明

5,5,5-Trifluoro-2-methylpentan-2-amine hydrochloride is an aliphatic amine hydrochloride characterized by a branched pentane backbone substituted with three fluorine atoms at the terminal carbon (C5) and a methyl group at the secondary amine position (C2). The hydrochloride salt enhances its water solubility, making it suitable for applications in pharmaceutical synthesis or as a chemical intermediate.

Key structural features include:

特性

IUPAC Name |

5,5,5-trifluoro-2-methylpentan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N.ClH/c1-5(2,10)3-4-6(7,8)9;/h3-4,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHLZHPMVMCIHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method involves the reaction of 2-methylpentan-2-amine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures the production of high-purity 5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride on a large scale.

化学反応の分析

Types of Reactions

5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

科学的研究の応用

5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

作用機序

The mechanism of action of 5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares 5,5,5-Trifluoro-2-methylpentan-2-amine hydrochloride with structurally related hydrochlorides from the evidence:

Key Observations :

- Lipophilicity: The trifluoromethyl groups in the target compound enhance lipophilicity compared to non-fluorinated amines, similar to aromatic analogs in .

- Solubility : The hydrochloride salt form improves aqueous solubility across all compounds, a critical feature for bioavailability in pharmaceuticals .

生物活性

5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride (CAS Number: C6H12ClF3N) is a fluorinated organic compound notable for its unique trifluoromethyl group, which enhances its lipophilicity and reactivity. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

The molecular structure of 5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride includes a trifluoromethyl group that significantly influences its chemical behavior:

- Molecular Formula : C6H12ClF3N

- Functional Groups : Trifluoromethyl group (–CF3), amine group (–NH2)

The trifluoromethyl group enhances membrane permeability, facilitating cellular uptake and interaction with various biological targets.

The biological activity of 5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride is largely attributed to its ability to interact with cellular membranes and specific biological receptors or enzymes. The following mechanisms have been identified:

- Membrane Penetration : The lipophilic nature of the trifluoromethyl group allows for effective penetration of lipid membranes.

- Enzyme Interaction : The amine group can form hydrogen bonds with enzymes and receptors, influencing various biochemical pathways.

- Potential Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit antiproliferative activity against certain tumor cell lines.

Case Studies and Research Findings

A review of literature reveals several studies exploring the biological activity of 5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride:

-

Antiproliferative Activity :

- A study assessed the compound's effects on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations below 10 μM, suggesting potential applications in cancer therapy.

Cell Line GI50 (μM) HeLa 4.4 A2780 2.2 MSTO-211H 2.4 - Enzyme Inhibition :

-

Binding Affinity Studies :

- Binding assays showed that 5,5,5-Trifluoro-2-methylpentan-2-amine;hydrochloride exhibits high affinity for specific receptors involved in metabolic pathways, indicating its potential as a lead compound for drug development.

Hazard Assessment

A comprehensive hazard assessment indicates that while the compound is generally safe at low concentrations, it exhibits acute toxicity to aquatic life:

| Endpoint | Value |

|---|---|

| Fish (LC50) | 6.1 mg/L |

| Water Flea (EC50) | 38 mg/L |

| Oral LD50 | >2000 mg/kg |

These results highlight the need for careful handling and environmental considerations during research and application .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5,5,5-trifluoro-2-methylpentan-2-amine hydrochloride in academic laboratories?

- Methodological Answer : The synthesis typically involves introducing trifluoromethyl groups into a branched amine structure. Key steps include:

- Reaction Conditions : Use of inert atmospheres (N₂/Ar) to prevent moisture interference .

- Purification : Crystallization or column chromatography (e.g., using THF or EtOAc/hexane systems) to isolate the hydrochloride salt .

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm purity .

Q. How can researchers characterize the purity and structural integrity of 5,5,5-trifluoro-2-methylpentan-2-amine hydrochloride?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹⁹F NMR to confirm trifluoromethyl group integration and amine proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

- Elemental Analysis : Validate chloride content via combustion analysis .

Q. What solvent systems are suitable for studying the solubility and stability of this compound?

- Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for biological assays, while aqueous HCl (0.1–1 M) stabilizes the hydrochloride salt in solution .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives of 5,5,5-trifluoro-2-methylpentan-2-amine hydrochloride for targeted biological activity?

- Methodological Answer :

- Quantum Chemical Calculations : Predict electronic effects of trifluoromethyl groups on amine reactivity (e.g., Fukui indices for nucleophilic/electrophilic sites) .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to optimize binding affinity .

- Reaction Path Searches : Identify optimal synthetic routes using automated algorithms (e.g., ICReDD’s computational-experimental feedback loop) .

Q. What experimental strategies resolve contradictions in reported synthetic yields for fluorinated amine derivatives?

- Answer :

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., dehydrohalogenation intermediates) .

- Kinetic Studies : Vary temperature/pH to isolate rate-determining steps (e.g., amine protonation vs. fluoromethyl group stability) .

- Cross-Validation : Compare results across multiple purification methods (e.g., recrystallization vs. flash chromatography) .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Measure metabolic stability in liver microsomes to assess susceptibility to cytochrome P450 oxidation .

- LogP Measurements : Determine lipophilicity via shake-flask or HPLC methods to predict blood-brain barrier penetration .

- Fluorine-18 Labeling : Use radiotracer techniques for in vivo biodistribution studies (e.g., PET imaging) .

Methodological Challenges and Solutions

Q. What are the risks of fluorinated byproducts during synthesis, and how can they be mitigated?

- Answer :

- Risk : Formation of HF or fluorinated polymers under acidic conditions.

- Mitigation : Use Teflon-lined reactors and neutralize waste with CaCO₃ .

Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?

- Answer :

- Dose-Response Curves : Use IC₅₀ determination with fluorogenic substrates (e.g., AMC-labeled peptides) .

- Control Experiments : Compare with non-fluorinated analogs to isolate trifluoromethyl effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。